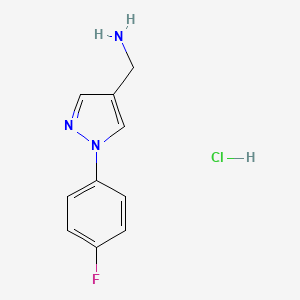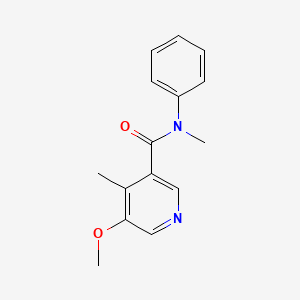![molecular formula C19H20ClNO2 B1390052 (4-クロロフェニル)[4-(3-ピペリジニルメトキシ)フェニル]メタノン CAS No. 946724-86-3](/img/structure/B1390052.png)
(4-クロロフェニル)[4-(3-ピペリジニルメトキシ)フェニル]メタノン
概要
説明
“(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone” is a chemical compound with the molecular formula C19H20ClNO2 and a molecular weight of 329.82 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone” is represented by the formula C19H20ClNO2 . This indicates that it contains 19 carbon atoms, 20 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .科学的研究の応用
製薬研究
この化合物は、既知の薬理フォアと構造的に類似しているため、新規医薬品開発に役立つ可能性があります。 例えば、ピペラジン誘導体は、抗アレルギー活性について研究されてきました .
神経学研究
関連する化合物は、動物モデルにおける神経学的パラメータと行動への影響について調査されてきました 。これは、神経毒性研究における潜在的な用途を示唆しています。
Safety and Hazards
作用機序
Target of Action
Related compounds have been shown to interact with proteins such as the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signaling and regulation.
Mode of Action
This can result in alterations in cellular signaling pathways, potentially influencing cell behavior .
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that it could influence pathways related to camp-dependent protein kinase activity . These pathways play a role in numerous cellular processes, including cell growth and division, gene expression, and metabolism.
Result of Action
Related compounds have been shown to have significant effects on cellular signaling, potentially influencing cell behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and exerts its effects . .
生化学分析
Biochemical Properties
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta . These interactions suggest that the compound may influence key signaling pathways and regulatory mechanisms within cells.
Cellular Effects
The effects of (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the growth of endometrial implants, indicating its potential role in cellular proliferation and differentiation . Additionally, it may impact estrogenic pathways, further influencing cellular activities .
Molecular Mechanism
At the molecular level, (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s interaction with protein kinases, such as cAMP-dependent protein kinase and glycogen synthase kinase-3 beta, suggests that it may modulate phosphorylation events critical for cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing bone loss in ovariectomized rats . Higher doses can lead to toxic or adverse effects, including significant changes in pain response and potential toxicity . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism in human hepatocytes involves hydroxylation and glucuronidation reactions, indicating its role in detoxification and excretion processes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can influence its activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic settings.
Subcellular Localization
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in modulating cellular processes and signaling pathways.
特性
IUPAC Name |
(4-chlorophenyl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-7-3-15(4-8-17)19(22)16-5-9-18(10-6-16)23-13-14-2-1-11-21-12-14/h3-10,14,21H,1-2,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRUMNBSFQDBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389972.png)
![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate-methanol (2:1)](/img/structure/B1389976.png)

![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1389978.png)
![[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1389980.png)
![[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate](/img/structure/B1389981.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide](/img/structure/B1389983.png)
![N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1389984.png)
![3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide](/img/structure/B1389985.png)
![3-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1389986.png)
![2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389987.png)

![6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1389990.png)
